2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism by which 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide
- 2-chloro-N-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropanamide
- 2-chloro-N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide
Uniqueness
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the phenyl ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-13-9-5-8-12(10-13)18-16(20)14(17)15(19)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNLRSPLBPLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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